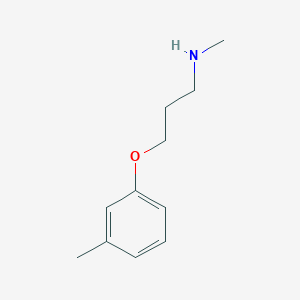
N-Méthyl-3-(m-tolyloxy)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-3-(m-tolyloxy)propan-1-amine: is an organic compound with the molecular formula C11H17NO and a molecular weight of 179.26 g/mol . It is characterized by the presence of a methyl group attached to the nitrogen atom and a tolyloxy group attached to the propan-1-amine backbone. This compound is primarily used in research settings and has various applications in organic synthesis and material science .
Applications De Recherche Scientifique
N-Methyl-3-(m-tolyloxy)propan-1-amine is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Drug Discovery: It serves as a building block in the synthesis of pharmaceutical compounds and has been studied for its potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, including agrochemicals and dyes.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and resins.
Environmental Research: The compound has been studied for its effects on ecosystems and its role in pollution management.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-Methyl-3-(m-tolyloxy)propan-1-amine typically begins with commercially available starting materials such as 3-chloropropan-1-amine and m-cresol.
Reaction Conditions: The reaction involves the nucleophilic substitution of the chlorine atom in 3-chloropropan-1-amine with the hydroxyl group of m-cresol.
Industrial Production Methods: Industrial production methods for N-Methyl-3-(m-tolyloxy)propan-1-amine involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Methyl-3-(m-tolyloxy)propan-1-amine can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Secondary amines.
Substitution: Various substituted amines.
Mécanisme D'action
The mechanism of action of N-Methyl-3-(m-tolyloxy)propan-1-amine involves its interaction with specific molecular targets and pathways. While detailed studies on this compound are limited, it is known to influence neurotransmitter systems, particularly norepinephrine and dopamine . This interaction leads to increased extracellular levels of these neurotransmitters, which can affect various physiological and behavioral processes .
Comparaison Avec Des Composés Similaires
N-Methyl-3-phenyl-3-(o-tolyloxy)propan-1-amine: This compound has a similar structure but with a phenyl group instead of a tolyloxy group.
Fluoxetine: An antidepressant with a similar backbone but with a trifluoromethylphenoxy group.
Atomoxetine: A selective norepinephrine reuptake inhibitor with a similar mechanism of action.
Uniqueness: N-Methyl-3-(m-tolyloxy)propan-1-amine is unique due to its specific structural features, which confer distinct reactivity and interaction profiles compared to its analogs.
Propriétés
IUPAC Name |
N-methyl-3-(3-methylphenoxy)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-10-5-3-6-11(9-10)13-8-4-7-12-2/h3,5-6,9,12H,4,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHNOYSPXAZXSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCCCNC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30629783 |
Source


|
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-00-1 |
Source


|
| Record name | N-Methyl-3-(3-methylphenoxy)propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30629783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(1H-Pyrrolo[2,3-b]pyridin-5-yl)-methanol](/img/structure/B1359158.png)









![N1,N1'-([1,1'-Biphenyl]-4,4'-diyl)bis(N4-(naphthalen-1-yl)-N1,N4-diphenylbenzene-1,4-diamine)](/img/structure/B1359186.png)
![7-Methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1359188.png)


